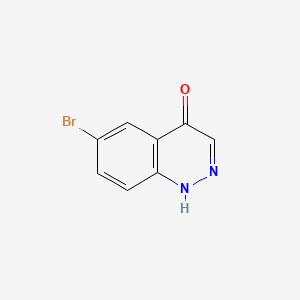

6-Bromocinnolin-4-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-1H-cinnolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(12)4-10-11-7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMHMZLZLNLBPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50236514 | |

| Record name | 6-Bromo-4-cinnolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-88-0 | |

| Record name | 6-Bromo-4-cinnolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 876-88-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Bromo-4-cinnolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-BROMO-4-CINNOLINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VXF8HBE3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 6 Bromocinnolin 4 Ol and Analogues

Classical Approaches to Cinnoline (B1195905) Ring System Synthesis

These methods, developed in the late 19th and early 20th centuries, laid the groundwork for cinnoline synthesis. They typically involve the cyclization of diazonium salts or related intermediates.

Richter Synthesis

The Richter synthesis, first reported by V. von Richter in 1883, is a cornerstone in cinnoline chemistry innovativejournal.inwikipedia.orgdrugfuture.comquimicaorganica.orgcapes.gov.brinnovativejournal.ineurekaselect.com. This method involves the diazotization of ortho-aminoarylpropiolic acids or ortho-aminoarylacetylenes, followed by hydration and cyclization of the resulting arenediazonium salt drugfuture.comquimicaorganica.orgcapes.gov.br. While initially leading to 4-hydroxycinnolines, modifications have been developed to yield other substituted cinnolines, including halogenated derivatives capes.gov.br. For instance, a modified Richter-type cyclization using aryltriazene derivatives as starting materials has been employed to synthesize 4,6-dibromocinnolines beilstein-journals.org.

Widman-Stoermer Cyclization

The Widman-Stoermer synthesis involves the cyclization of diazotized ortho-aminoarylethylenes wikipedia.orgresearchgate.netthieme-connect.delookchem.comdrugfuture.comresearchgate.net. This reaction is a widely used method for preparing 3-substituted or 3,4-disubstituted cinnolines, where the substituents can be alkyl, aryl, or heteroaryl groups researchgate.netthieme-connect.delookchem.com. The reaction proceeds via an intramolecular electrophilic attack of the diazonium cation on the double bond of the ethylene (B1197577) moiety wikipedia.orgresearchgate.netdrugfuture.com. The steric configuration of the starting aminoethylenes has been found to be irrelevant to the outcome of the cyclization, supporting an ionic mechanism lookchem.com.

Borsche-Herbert Cyclization

The Borsche-Herbert cyclization is particularly noted for its utility in producing 4-hydroxycinnolines innovativejournal.inresearchgate.netthieme-connect.deijariit.comresearchgate.net. This method involves the diazotization of ortho-aminoacetophenones, followed by the cyclization of the generated arenediazonium salt innovativejournal.inthieme-connect.deijariit.com. It is considered a versatile and widely employed route for accessing the 4-hydroxycinnoline scaffold, allowing for a variety of substitution patterns innovativejournal.inthieme-connect.deijariit.com.

Specific Synthetic Routes to Cinnolin-4-ol Derivatives

Beyond the general methods for cinnoline ring formation, specific strategies are employed to introduce the 4-hydroxyl group and other functionalities, such as bromine, to achieve target structures like 6-Bromocinnolin-4-ol.

Diazotization and Cyclization Reactions

Diazotization followed by cyclization remains a central theme in cinnoline synthesis, particularly for accessing 4-hydroxycinnolines. As mentioned, the Borsche-Herbert reaction directly utilizes diazotized ortho-aminoacetophenones to yield cinnolin-4-ols innovativejournal.inthieme-connect.deijariit.com. The Richter synthesis, in its various forms, can also lead to oxygenated or halogenated cinnolines depending on the starting materials and conditions capes.gov.brbeilstein-journals.org. For example, hydrolysis of 4-chlorocinnolines, which can be accessed via modified Richter reactions, can yield 4-hydroxycinnolines capes.gov.br.

Metal-Catalyzed C-C and C-N Bond Formations

In recent years, transition metal catalysis has emerged as a powerful tool for constructing cinnoline derivatives, offering milder conditions and broader substrate scope. Palladium (Pd), rhodium (Rh), and copper (Cu) catalysts have been employed in various C-C and C-N bond-forming reactions to assemble the cinnoline core eurekaselect.comresearchgate.netresearchgate.netresearchgate.netbeilstein-journals.orgthieme-connect.com.

These metal-catalyzed approaches offer alternative pathways for the synthesis of substituted cinnolines, potentially allowing for more direct routes to halogenated derivatives like this compound by incorporating brominated starting materials or employing directed bromination strategies in later steps.

Role of Meldrum's Acid and 4-Bromoaniline in Synthesis

Advanced Synthetic Techniques and Green Chemistry Considerations

Catalytic Methods for Enhanced Efficiency

Catalytic approaches play a crucial role in enhancing the efficiency, selectivity, and reaction rates in the synthesis of cinnoline derivatives. Transition metal catalysis, in particular, has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, which are fundamental to constructing the cinnoline scaffold.

Palladium (Pd) and copper (Cu) catalysts have been widely employed in the synthesis of various heterocyclic compounds, including cinnolines and related structures. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, along with C-H functionalization strategies, have been utilized for constructing complex aromatic and heteroaromatic systems cnr.itresearchgate.net. While specific examples for this compound are limited, palladium catalysts like Pd(OAc)₂ in conjunction with appropriate ligands and bases have been reported for cyclization reactions leading to cinnoline frameworks cnr.itresearchgate.neteurekaselect.com. Similarly, copper catalysis has proven effective in tandem C-N bond formation and annulative syntheses of functionalized cinnolines eurekaselect.comorganic-chemistry.org.

Beyond traditional metal catalysis, other methods that enhance reaction efficiency include microwave (MW) and ultrasound (US) irradiation. Microwave-assisted synthesis has demonstrated significant reductions in reaction times, often leading to higher yields and improved purity for various heterocyclic syntheses, including cinnoline derivatives rsc.orgarabjchem.orgmdpi.com. Ultrasound-assisted techniques also offer advantages by accelerating reaction rates and improving yields, as seen in the synthesis of quinoline (B57606) derivatives mdpi.comresearchgate.netnih.gov. These energy-efficient techniques can be applied to promote catalytic reactions, further optimizing the synthetic process.

A notable advancement is the development of metal-free photocatalytic synthesis, which utilizes visible light to drive reactions, offering a greener alternative to traditional metal-catalyzed processes researchgate.net. This approach, employing readily available catalysts and mild conditions, exemplifies a shift towards more sustainable and efficient synthetic strategies for complex heterocycles.

Table 1: Catalytic Approaches in Cinnoline Derivative Synthesis

| Reaction Type/Catalyst | Substrates/Reaction Type | Solvent(s) | Conditions | Typical Yield Range | References |

| Pd-catalyzed C-H Functionalization/Cyclization | Various precursors for cinnoline ring formation | Various (e.g., Toluene, Ethanol) | Elevated temperatures, inert atmosphere | Moderate to Good | cnr.itresearchgate.neteurekaselect.com |

| Cu-catalyzed Annulation/C-N Bond Formation | Aryl hydrazones, anilines, etc. | Various | Elevated temperatures | Good to Excellent | eurekaselect.comorganic-chemistry.org |

| Microwave-Assisted Synthesis | Various cinnoline precursors | Various (e.g., Ethanol) | MW irradiation (minutes) | High | rsc.orgarabjchem.orgmdpi.com |

| Ultrasound-Assisted Synthesis | Various heterocyclic precursors | Various (e.g., DMF) | US irradiation | Improved yields, reduced time | mdpi.comresearchgate.netnih.gov |

| Metal-free Photocatalysis | Pyridazine (B1198779) derivatives, nitrostyrenes | Ethanol | Visible light (LED), room temperature, 8h | Excellent (90-95%) | researchgate.net |

Environmentally Benign Reagents and Solvents

The principles of green chemistry are increasingly integrated into synthetic methodologies to minimize environmental impact. This involves the judicious selection of reagents and solvents, favoring those that are renewable, less toxic, and biodegradable.

Water has emerged as a highly desirable solvent for organic synthesis due to its abundance, low cost, non-flammability, and negligible toxicity mdpi.comacsgcipr.orgorganic-chemistry.org. Its application in various cyclization and condensation reactions has demonstrated its efficacy in promoting reactions with good to excellent yields and high selectivity, often under mild conditions mdpi.comorganic-chemistry.org. For instance, phosphomolybdic acid has been shown to catalyze Prins cyclizations efficiently in water at room temperature organic-chemistry.org. While direct examples of cinnoline synthesis in water are not explicitly detailed in the provided snippets, the trend towards aqueous reaction media for heterocycle synthesis suggests its potential applicability.

Biomass-derived solvents represent another significant avenue for sustainable synthesis. Solvents such as glycerol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyrene, and others derived from renewable resources offer a greener alternative to traditional petroleum-based solvents researchgate.netnih.gov. These solvents can be applied across a range of organic transformations, often providing comparable or even superior yields to conventional solvents researchgate.net. Their use contributes to reducing reliance on finite fossil fuel resources and mitigating the environmental footprint of chemical processes.

Other environmentally benign approaches include the development of solvent-free reactions or reactions employing minimal solvent volumes, as well as the use of recyclable catalysts and reagents. For example, the synthesis of certain quinoline derivatives has been described as environmentally friendly with improved yields compared to existing methods google.com.

Table 2: Environmentally Benign Solvents and Techniques in Heterocycle Synthesis

| Solvent/Technique | Application/Reaction Type | Key Features | Typical Yield Range | References |

| Water | Cyclizations, Condensations | Non-toxic, abundant, low cost | Good to Excellent | mdpi.comacsgcipr.orgorganic-chemistry.org |

| Biomass-Derived Solvents (e.g., 2-MeTHF, Glycerol) | Various organic transformations | Renewable, reduced toxicity | Comparable to or better than conventional | researchgate.netnih.gov |

| Microwave Irradiation | Heterocycle synthesis, one-pot reactions | Reduced reaction time, energy efficient | High | rsc.orgarabjchem.orgmdpi.com |

| Ultrasound Irradiation | Heterocycle synthesis | Reduced reaction time, improved yields | Improved | mdpi.comresearchgate.netnih.gov |

| Metal-free Photocatalysis | Cinnoline synthesis | Metal-free, visible light | Excellent | researchgate.net |

Chemical Reactivity and Derivatization of 6 Bromocinnolin 4 Ol

Electrophilic Aromatic Substitution Reactions

The cinnoline (B1195905) ring system, being aromatic, is susceptible to electrophilic aromatic substitution (EAS) reactions. While specific EAS studies on 6-Bromocinnolin-4-ol are limited in the readily available literature, general principles of EAS on substituted aromatic and heteroaromatic systems can be applied. The parent cinnoline undergoes EAS, typically yielding mixtures of 5- and 8-substituted products . The presence of a hydroxyl group (-OH) at the C-4 position is an activating and ortho, para-directing substituent. Conversely, the bromine atom at C-6 is a deactivating but ortho, para-directing substituent due to resonance effects, although its inductive electron-withdrawing effect can also play a role. In related halo-substituted benzo[c]cinnolines, electrophilic nitration has been observed to occur regioselectively, often ortho to the halogen or the ring junction globalresearchonline.net. Therefore, in this compound, electrophilic attack is likely to be influenced by both the hydroxyl group and the bromine atom, potentially leading to substitution at positions adjacent to these groups or at other activated positions within the cinnoline scaffold. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions, which would require appropriate electrophilic reagents and often Lewis acid catalysts.

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the 6-position of this compound, being an aryl halide, can participate in nucleophilic substitution reactions. These reactions typically involve the displacement of the bromide ion by a nucleophile. Related cinnolinone derivatives have shown that the bromine atom can be substituted using nucleophiles such as sodium methoxide (B1231860) or potassium tert-butoxide in polar aprotic solvents like DMSO nih.gov. Aryl halides are also amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), which allow for the introduction of carbon-based substituents or other functional groups ajrconline.orgijper.org. The reactivity of the C-Br bond in such reactions can be influenced by the electronic properties of the cinnoline ring and the specific catalytic system employed ajrconline.org.

Reactions Involving the Hydroxyl Group at C-4

The hydroxyl group at the C-4 position of this compound exhibits typical phenolic and enolic reactivity, allowing for various derivatizations.

O-Alkylation and O-Acylation Reactions

The hydroxyl group can be readily converted into ethers or esters. O-alkylation typically involves reaction with alkyl halides or other alkylating agents in the presence of a base. For related quinazolinone systems, O-alkylation is often favored under specific conditions, such as using aprotic solvents like DMF or DMSO with bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) juniperpublishers.com. However, N-alkylation can sometimes compete, depending on the substrate and reaction conditions juniperpublishers.comnih.gov. Acylation, leading to ester formation, can be achieved using acyl halides or acid anhydrides. For instance, alcohols can be acetylated using acetic anhydride (B1165640) under solvent-free conditions mdpi.com, and trifluoromethanesulfonic acid (TfOH) can serve as a potent catalyst for O-acylation reactions mdpi.com.

Formation of Ethers and Esters

The O-alkylation and O-acylation reactions directly lead to the formation of ether and ester derivatives, respectively. These transformations are fundamental in organic synthesis for modifying the properties of molecules or for protecting the hydroxyl group. The Williamson ether synthesis, a classic method for ether formation, involves the reaction of an alkoxide (formed from the alcohol and a base) with an alkyl halide. Esterification can be achieved through reactions with carboxylic acids (often catalyzed by acids) or their more reactive derivatives like acyl chlorides or anhydrides mdpi.comorganic-chemistry.org.

Reactions at the Nitrogen Atoms of the Cinnoline Ring

The two nitrogen atoms within the cinnoline ring can also undergo chemical transformations. Cinnolines are known to form N-oxides when treated with oxidizing agents such as peracetic acid or hydrogen peroxide vanderbilt.edusavemyexams.comimperial.ac.uk. N-alkylation is another important reaction, where alkyl groups can be introduced onto the nitrogen atoms. Depending on the conditions and the specific cinnoline derivative, N-alkylation can occur regioselectively at N1 or N2, and in some cases, alkyl group migration between nitrogen atoms has been observed nih.govstudymind.co.uk. For example, N-alkylation of amines with alkyl halides often requires a base (e.g., K₂CO₃) and polar solvents like acetonitrile (B52724) or DMF sciencemadness.orgresearchgate.net.

Functional Group Interconversions on the this compound Scaffold

Beyond the specific reactions of its functional groups, this compound can undergo broader functional group interconversions (FGIs). The bromine atom can be converted into other functional groups through nucleophilic substitution or cross-coupling reactions ajrconline.orgijper.orgrsc.org. The hydroxyl group can be transformed into a better leaving group, such as a sulfonate ester (mesylate, tosylate, or triflate), which can then be displaced by various nucleophiles or undergo elimination reactions ub.eduvanderbilt.educompoundchem.com. These interconversions allow for the synthesis of a wide array of derivatives, expanding the chemical space accessible from this scaffold.

Data Table: Representative Reactions of this compound and Related Cinnolines

| Reaction Type | Functional Group Transformation | Typical Reagents/Conditions | Resulting Functional Group/Product Type | Reference(s) |

| Electrophilic Aromatic Substitution | Substitution on the aromatic ring (e.g., nitration) | HNO₃/H₂SO₄ (mixed acid) | Nitro-substituted cinnolines | globalresearchonline.net |

| Nucleophilic Aromatic Substitution (SNAr) | Replacement of Bromine at C-6 | Nucleophile (e.g., NaOMe, KOBuᵗ), Polar aprotic solvent (e.g., MeOH, DMSO) | Alkoxy- or other substituted cinnolines | nih.gov |

| Cross-Coupling Reactions | Replacement of Bromine at C-6 with carbon-based groups | Pd catalyst, ligand, base, coupling partner (e.g., boronic acid for Suzuki) | Aryl-, alkenyl-, or alkynyl-substituted cinnolines | ajrconline.orgijper.org |

| O-Alkylation | Conversion of -OH to -OR (Ether formation) | Alkyl halide, base (e.g., K₂CO₃, Cs₂CO₃), Aprotic solvent (e.g., DMF, DMSO) | 4-Alkoxycinnoline derivatives | juniperpublishers.comnih.gov |

| O-Acylation | Conversion of -OH to -OCOR (Ester formation) | Acyl halide or anhydride (e.g., Ac₂O), Acid catalyst (e.g., TfOH) or base, solvent-free | 4-Acyloxycinnoline derivatives | mdpi.commdpi.com |

| N-Oxidation | Oxidation of Nitrogen atom(s) in the cinnoline ring | Oxidizing agent (e.g., peracetic acid, H₂O₂) | Cinnoline N-oxides | vanderbilt.edusavemyexams.comimperial.ac.uk |

| N-Alkylation | Introduction of alkyl group onto Nitrogen atom(s) | Alkyl halide, base (e.g., K₂CO₃), Solvent (e.g., MeCN, DMF) | N-Alkylcinnoline derivatives | nih.govstudymind.co.uksciencemadness.org |

| Functional Group Interconversion (Halide) | Conversion of -OH to a better leaving group (e.g., sulfonate ester) | Sulfonyl chloride (e.g., MsCl, TsCl), Base (e.g., Et₃N, pyridine) | 4-Sulfonyloxycinnoline derivatives | ub.eduvanderbilt.educompoundchem.com |

| Functional Group Interconversion (Halide) | Conversion of -OH to halide (e.g., -Cl, -Br) | SOCl₂, PBr₃ | 4-Halo-cinnoline derivatives | vanderbilt.educompoundchem.comlibretexts.org |

Compound Name Table

| Common Name / IUPAC Name | CAS Number |

| This compound | 876-88-0 |

| Cinnoline | 271-47-6 |

| 7-Bromocinnolin-4(1H)-one | 2045-94-5 |

| 6-Bromoquinolin-4-ol | 145369-94-4 |

| 3-Bromocinnolin-4-ol | 19419-09-1 |

| 4-Bromocinnolin-6-ol | N/A |

| 6-Bromo-1,4-dihydroquinolin-4-one | 145369-94-4 |

| 4-Methylcinnolin-3-yl ethanone | Not specified |

| 3-(Aryl substituted)-1-(4-methylcinnolin-3-yl)prop-2-en-1-one | Not specified |

| 3-(4,5-Dihydro-5-(aryl substituted)-1H-pyrazole-3-yl)-4-methylcinnoline | Not specified |

| This compound (as listed in ChemicalBook) | 876-88-0 |

Chemo- and Regioselectivity in Reactions of this compound

The chemical behavior of this compound is characterized by the interplay of its functional groups: the cinnoline core, the hydroxyl group at the 4-position, and the bromine atom at the 6-position. Understanding the chemo- and regioselectivity of reactions involving this compound is crucial for its targeted derivatization and synthesis of more complex molecules. While specific studies detailing the chemo- and regioselectivity exclusively for this compound are not extensively documented in the provided search results, general principles of cinnoline chemistry and reactions involving similar halogenated hydroxy-heterocycles offer insights.

Cinnoline derivatives, in general, can undergo various transformations, including electrophilic aromatic substitution, nucleophilic substitution, and metal-catalyzed coupling reactions. The presence of the hydroxyl group at the 4-position can influence the electron density distribution within the cinnoline ring, potentially directing electrophilic attack to specific positions. Conversely, the bromine atom at the 6-position is a common site for nucleophilic aromatic substitution or participation in cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are well-established methods for functionalizing halogenated heterocycles beilstein-journals.orgacs.orgmdpi.comspbu.ru.

Factors Influencing Selectivity

Several factors dictate the chemo- and regioselectivity observed in the reactions of this compound:

Nature of the Reagent: The type of reagent employed will determine which functional group is preferentially attacked. For instance, strong electrophiles might target electron-rich positions on the ring, while strong nucleophiles could displace the bromine atom or react with the hydroxyl group after appropriate activation.

Reaction Conditions: Temperature, solvent, and the presence of catalysts significantly influence reaction pathways and selectivity. For example, metal-catalyzed reactions often exhibit high chemo- and regioselectivity due to the specific coordination and activation modes of the catalysts beilstein-journals.orgmdpi.comrsc.org.

Electronic Effects: The electron-donating or withdrawing nature of substituents on the cinnoline ring can alter the electron density at different positions, thereby directing regioselectivity in electrophilic or nucleophilic reactions nih.gov. The hydroxyl group is an activating and ortho/para-directing group in electrophilic aromatic substitution, while the bromine atom is deactivating but also ortho/para-directing. The interplay of these effects on the cinnoline scaffold needs careful consideration.

Steric Hindrance: Steric factors can also play a role in determining the preferred site of reaction, especially in reactions involving bulky reagents or catalysts.

Potential Reaction Pathways and Selectivity Considerations

Based on the general reactivity of halogenated hydroxy-heterocycles and cinnolines, the following selective transformations can be anticipated for this compound:

Reactions at the Bromine Atom (C6): The bromine atom is a prime site for metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction with boronic acids in the presence of palladium catalysts can introduce aryl or heteroaryl groups at the C6 position, typically with high chemoselectivity for the aryl halide over other functional groups beilstein-journals.orgmdpi.com.

Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and copper, can lead to alkynylated derivatives at C6 beilstein-journals.orgspbu.ru.

Nucleophilic Aromatic Substitution (SNAr): While less common for aryl bromides unless activated by strong electron-withdrawing groups, under specific conditions, the bromine might be displaced by potent nucleophiles mdpi.com.

Reactions at the Hydroxyl Group (C4): The hydroxyl group can undergo typical alcohol reactions, such as etherification, esterification, or oxidation.

Etherification/Esterification: Reaction with alkyl halides or acid chlorides/anhydrides, often in the presence of a base, can selectively functionalize the hydroxyl group jfda-online.comlibretexts.org. The regioselectivity here is inherently dictated by the presence of the hydroxyl group.

Tautomerism: this compound can exist in tautomeric forms, with the 4-oxo-1,4-dihydrocinnoline form also being relevant. This tautomerism can influence its reactivity, particularly in reactions involving the acidic proton or the carbonyl-like oxygen.

Reactions on the Cinnoline Ring: Electrophilic aromatic substitution on the cinnoline ring itself is possible, but the regioselectivity would be influenced by the combined directing effects of the bromine and hydroxyl groups, as well as the nitrogen atoms within the ring. Given the existing substituents, reactions on the ring might be less straightforward and could lead to complex mixtures if not carefully controlled.

Example of Selective Functionalization:

A common strategy for functionalizing halogenated heterocycles involves palladium-catalyzed cross-coupling reactions at the halogenated position. For this compound, a Suzuki coupling with an aryl boronic acid would selectively introduce an aryl group at the C6 position, leaving the hydroxyl group at C4 intact under appropriate conditions.

Table 1: Potential Selective Reactions of this compound

| Reaction Type | Reagent/Catalyst | Target Site | Expected Selectivity | Outcome | Reference |

| Suzuki-Miyaura Coupling | Aryl boronic acid, Pd catalyst, base | C6 (Br) | Chemoselective | C6-arylated this compound derivative | beilstein-journals.orgmdpi.com |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | C6 (Br) | Chemoselective | C6-alkynylated this compound derivative | beilstein-journals.orgspbu.ru |

| Etherification | Alkyl halide, Base | C4 (OH) | Chemoselective | C4-alkoxy 6-Bromocinnoline derivative | jfda-online.comlibretexts.org |

| Esterification | Acid chloride/anhydride, Base | C4 (OH) | Chemoselective | C4-acyloxy 6-Bromocinnoline derivative | jfda-online.comlibretexts.org |

| Nucleophilic Substitution | Strong nucleophile (e.g., NaN3) | C6 (Br) | Chemoselective | C6-azido 6-Bromocinnoline derivative | mdpi.com |

Note: While these reactions are generally selective based on the functional groups present, specific reaction conditions must be optimized to ensure high chemo- and regioselectivity for this compound.

Compound List

this compound

Aryl boronic acid

Terminal alkyne

Alkyl halide

Acid chloride

Acid anhydride

Sodium azide (B81097)

Palladium catalyst

Copper catalyst

Base (general term)

Structure Activity Relationship Sar Studies of 6 Bromocinnolin 4 Ol Derivatives

Impact of Bromine Substitution on Biological Activity

The introduction of halogen atoms, such as bromine, onto the cinnoline (B1195905) nucleus can significantly influence biological potency. Bromine substitution, along with fluorine, has been associated with enhanced antitumor activity in certain cinnoline derivatives, specifically within the cinnolopiperidine class ijariit.com. Furthermore, halogenated cinnoline derivatives have demonstrated potent biological activity at lower concentrations compared to their non-halogenated counterparts mdpi.com. The presence of bromine at the 6-position of the cinnoline ring is frequently noted in synthetic strategies for developing various cinnoline derivatives, suggesting its importance as either a key pharmacophoric element or a versatile handle for further chemical modifications in SAR investigations researchgate.netamazonaws.com. These findings underscore the role of bromine substitution in modulating the pharmacological profiles of cinnoline compounds nih.govijper.orgrsc.org.

Role of the C-4 Hydroxyl Group in Pharmacological Interactions

The hydroxyl group at the C-4 position of the cinnoline ring is a critical feature influencing the pharmacological interactions of these compounds. In SAR studies of dibenzo[c,h]cinnolines, the substitution of a methylenedioxy group with a hydroxyl group resulted in a substantial loss of topoisomerase 1 (TOP1)-targeting activity, indicating that the nature of the substituent at this position is highly context-dependent for specific biological targets mdpi.comnih.gov. Conversely, 6-hydroxycinnoline derivatives have exhibited promising antifungal activity mdpi.com. The presence of this hydroxyl group is also relevant in the context of hydrogen bonding, a key interaction for receptor binding tandfonline.com.

Tautomerism is a notable characteristic for cinnolin-4-one systems, potentially impacting their bioactivity. For instance, the presence of a strong electron-withdrawing nitro group in a cinnoline derivative has been observed to enable the existence of tautomers, leading to a mixture of 1-amido and 4-ester derivatives tandfonline.com. Similarly, studies on pyrido[3,4-c]pyridazin-4(1H)-one have confirmed its exclusive existence in the keto tautomeric form across various solvents, as evidenced by NMR spectroscopy ntnu.no. These observations highlight that the tautomeric state can play a significant role in the observed biological activity of cinnoline derivatives researchgate.nettandfonline.comtandfonline.cominnovativejournal.in.

The physicochemical properties of cinnoline derivatives, including their capacity for hydrogen bonding, are paramount for their effective interaction with biological targets researchgate.net. While specific hydrogen bonding interactions involving the C-4 hydroxyl group of 6-Bromocinnolin-4-ol are not explicitly detailed in all studies, hydroxyl groups are generally recognized for their ability to participate in hydrogen bond donor and acceptor interactions, which are fundamental for high-affinity binding to protein receptors tandfonline.com.

Tautomerism and its Influence on Bioactivity

Modifications to the Cinnoline Core and Their Effects on SAR

Alterations to the fundamental cinnoline core structure can profoundly influence its SAR. The incorporation of additional heterocyclic rings, such as a pyrazoline ring, in conjunction with electron-donating substituents on cinnoline derivatives has been linked to enhanced anti-inflammatory activity mdpi.com. In other instances, replacing a quinoline (B57606) core with a cinnoline scaffold has led to improved potency in specific assays, such as activity as mGlu7 positive allosteric modulators (PAMs) nih.gov. Research has also focused on modifications at the C-3 position of the cinnoline ring, investigating how various substituents at this site impact inhibitory activities tandfonline.comnih.gov. These structural modifications demonstrate the versatility of the cinnoline scaffold in drug discovery efforts pnrjournal.comijariit.comnih.gov.

Substituent Effects on Pharmacological Profiles

Data Tables

The following table summarizes quantitative biological activity data reported for various cinnoline derivatives, illustrating the impact of structural modifications on potency.

Steric Effects

Steric effects, which relate to the size and shape of substituents on a molecule, play a crucial role in how a compound interacts with its biological target. For this compound derivatives, altering substituents at various positions on the cinnoline core can significantly impact binding affinity and efficacy. For instance, introducing bulky groups might hinder binding by preventing the molecule from fitting into a target's active site, while smaller, appropriately placed substituents could enhance interactions or improve pharmacokinetic properties. Research into related cinnoline scaffolds has indicated that steric factors can influence activity, suggesting that careful consideration of substituent size is vital in the optimization process unito.itnih.gov.

Lipophilicity

Lipophilicity, often quantified by the partition coefficient (e.g., logP or logD), is a critical parameter influencing a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its interaction with biological targets nih.govmdpi.comresearchgate.net. For this compound derivatives, modulating lipophilicity through structural modifications can fine-tune their ability to cross cell membranes and engage with hydrophobic pockets in target proteins. Studies on various heterocyclic compounds, including those with cinnoline cores, have shown that lipophilicity is a key descriptor in quantitative structure-activity relationship (QSAR) models, often correlating with increased potency or altered pharmacokinetic behavior researchgate.netpharmainfo.inacs.org. For example, while high lipophilicity can facilitate membrane permeability, excessively high values may lead to poor solubility and off-target effects nih.gov.

Conformational Analysis and SAR

Conformational analysis, which investigates the three-dimensional shapes a molecule can adopt, is integral to understanding SAR. The specific conformation a derivative of this compound adopts can dictate its binding mode to a target. Studies on related systems have shown that specific conformations, influenced by substituents, can be crucial for optimal interaction with biological macromolecules nih.gov. By analyzing the preferred conformations through techniques like nuclear magnetic resonance (NMR) spectroscopy or computational modeling, researchers can identify which spatial arrangements are most conducive to biological activity, thereby guiding the design of new derivatives with improved efficacy.

Computational Approaches in SAR Studies

Computational methods provide powerful tools for dissecting SAR, predicting molecular behavior, and guiding experimental design. These approaches are widely used in the development of drug candidates, including those based on heterocyclic scaffolds like cinnolines.

Molecular Docking and Binding Site Analysis

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. For this compound derivatives, docking studies can identify key amino acid residues within the target's binding site that interact with the molecule, revealing crucial binding interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic forces nih.govbiointerfaceresearch.comfrontiersin.orgijpras.comnih.gov. This analysis helps in understanding the molecular basis of activity and in designing new derivatives with enhanced binding to specific sites. For example, docking studies on cinnoline derivatives have been used to understand their mechanism of action as inhibitors, identifying how different structural features interact with the enzyme's active site nih.gov.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecular complexes over time. By simulating the movement of atoms and molecules, MD can reveal the stability of ligand-target interactions, conformational changes upon binding, and the dynamic nature of binding sites mdpi.comrsc.org. For this compound derivatives, MD simulations can complement docking studies by providing a more realistic representation of how these compounds behave in a biological environment, assessing the stability of potential drug-target complexes and identifying dynamic factors that contribute to efficacy.

Quantitative Structure-Activity Relationships (QSAR)

QSAR methodologies establish mathematical relationships between the chemical structure of compounds and their biological activity. By correlating specific molecular descriptors (e.g., electronic, steric, lipophilic properties) with observed activity (e.g., IC50 values), QSAR models can predict the activity of novel, unsynthesized compounds and guide the optimization process pharmainfo.innih.govnih.govchemmethod.comresearchgate.net. For this compound derivatives, QSAR studies can identify which structural features are most critical for activity, allowing for the rational design of more potent and selective agents. These models often incorporate parameters like lipophilicity and steric descriptors to build predictive equations.

Compound List:

this compound

N-benzoylindazoles

4-oxo-1,4-dihydrocinnoline

Cinnolin-4(1H)-one

Cinnoline derivatives

Naphthyl ester of cinoxacin (B1669063)

Cinoxacin

6-hydroxycinnoline derivatives

Cinnoline derivatives bearing sulphonamide moiety

(4-Alkoxyphenyl)glycinamides

1,3,4-Oxadiazoles

2-AMPP

(25R)-2 alpha,6 beta-dibromospirost-4-en-3-one

2 alpha,4,6 beta-tribromocholest-4-en-3-one

4,6 beta-dibromocholest-1,4-dien-3-one

6 beta-bromocholest-4-en-3-one

4-Bromocinnoline

7-Bromocinnolin-4(1H)-one

7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one

4-(Bromomethyl)quinolin-2(1H)-one

7-Bromoquinolin-4-ol

ManzamineA

Imatinib

Basotinib

Corilagin

Scutellarein 7-rutinoside

Genistein 7-O-glucuronide

Biflavonoid-flavone base + 3O

Enoxolone

Torvoside H

Torvoside A

Torvoside E

Torvoside F

Torvonin A

2,3,4-trimethyltriacontane

Torvanol A Q27134802

5-hexatriacontanone

Jurubine

Tritriacontan-3-one

Torvanol A

Chlorogenone Spirostane-3,6-dione

Oseltamivir

Hydroxychloroquine

Chloroquine

Darunavir

Lopinavir

Ibuprofen

Tamoxifen

Medicinal Applications and Biological Activity of 6 Bromocinnolin 4 Ol and Its Analogues

Antimicrobial Activities

Cinnoline (B1195905) derivatives have demonstrated broad-spectrum antimicrobial activity against a range of bacterial and fungal pathogens mdpi.comijper.orgzenodo.orgnih.govijariit.comresearchgate.net. The introduction of halogen substituents, including bromine, has been specifically noted to enhance these activities ijariit.compnrjournal.comiosrjournals.org.

Antibacterial Efficacy

Numerous cinnoline derivatives have exhibited potent antibacterial efficacy against both Gram-positive and Gram-negative bacteria mdpi.comijper.orgnih.govijariit.comresearchgate.netpnrjournal.comrroij.comjocpr.com. Halogen-substituted cinnolines, in particular, have shown enhanced activity, with bromo-substituted compounds noted for their potent antibacterial effects ijariit.comiosrjournals.org. Derivatives featuring sulfonamide moieties also display significant antibacterial properties mdpi.comnih.gov. Some cinnoline compounds exert their antibacterial action by inhibiting essential bacterial enzymes like DNA gyrase jocpr.comresearchgate.net.

Quantitative data from studies on various cinnoline derivatives indicate promising activity:

Certain 4-aminocinnoline-3-carboxamide (B1596795) derivatives showed moderate to good activity with Minimum Inhibitory Concentrations (MICs) in the range of 6.25–25 μg/mL nih.gov.

Novel cinnoline library compounds achieved MIC values between >100-12.5 μg/mL against Mycobacterium tuberculosis, with specific compounds demonstrating 12.5 μg/mL inhibition against E. coli jocpr.com.

Indolo[3,2-c]cinnoline derivatives were found to be highly potent against Gram-positive bacteria, exhibiting activity up to 200 times greater than the reference drug streptomycin (B1217042) nih.gov.

Table 1: Antibacterial Activity of Cinnoline Derivatives

| Compound Class/Specific Derivative | Target Bacteria | Reported Activity | Quantitative Data (MIC) | Citation(s) |

| Halogen-substituted Cinnolines | S. aureus, E. coli | Potent activity (general enhancement noted) | Not specified for bromo-specific | ijariit.compnrjournal.comiosrjournals.org |

| Cinnoline-6-sulphonamides | Various | Potent activity | Not specified | mdpi.comnih.gov |

| 4-aminocinnoline-3-carboxamides | Various | Moderate to good | 6.25–25 μg/mL | nih.gov |

| Novel cinnoline library compounds | E. coli | Promising activity | 12.5 μg/mL (CN-7) | jocpr.com |

| Indolo[3,2-c]cinnolines | Gram-positive bacteria | Highly potent | Up to 200x potent as streptomycin | nih.gov |

Antifungal Efficacy

Cinnoline derivatives have also displayed significant antifungal activity against various pathogenic fungi, including Candida albicans, Aspergillus niger, and Cryptococcus neoformans mdpi.comnih.govresearchgate.netiosrjournals.orgrroij.comajrconline.orgmedwinpublishers.com. Specifically, 6-hydroxycinnoline derivatives have shown potent antifungal effects mdpi.com. Analogues incorporating sulfonamide moieties are recognized as potential antifungal agents mdpi.comnih.gov. Furthermore, halogen substitutions, including bromine, are associated with potent antifungal properties in cinnoline derivatives iosrjournals.org.

Key findings regarding antifungal activity include:

Certain cinnoline imidazole (B134444) derivatives exhibited good antifungal activity against Candida albicans and A. niger rroij.com.

MIC values for some cinnoline derivatives against fungal strains were reported in the range of 6.25–25 μg/mL calpaclab.com.

Table 2: Antifungal Activity of Cinnoline Derivatives

| Compound Class/Specific Derivative | Target Fungi | Reported Activity | Quantitative Data (MIC) | Citation(s) |

| 6-hydroxycinnoline derivatives | C. neoformans | Potent activity | Not specified | mdpi.com |

| Halogen-substituted Cinnolines | C. albicans, A. niger | Potent activity (general enhancement noted) | Not specified for bromo-specific | iosrjournals.org |

| Cinnoline imidazole derivatives | C. albicans, A. niger | Good activity | Not specified | rroij.com |

| Some Cinnoline derivatives | Various fungal species | Moderate to good | 6.25–25 μg/mL | calpaclab.com |

Anti-inflammatory Properties

The cinnoline scaffold is recognized for its anti-inflammatory potential, with several derivatives being investigated for their ability to modulate inflammatory pathways and inhibit key inflammatory mediators mdpi.comijariit.comresearchgate.netpnrjournal.com.

Inhibition of Human Neutrophil Elastase (HNE)

Compounds that can effectively inhibit the proteolytic activity of Human Neutrophil Elastase (HNE) are considered promising therapeutic agents for inflammatory diseases mdpi.comtandfonline.comnih.gov. Cinnoline derivatives have been explored as HNE inhibitors, acting as reversible competitive inhibitors of the enzyme mdpi.comzenodo.orgtandfonline.comnih.govmdpi.com. While some cinnoline derivatives exhibited lower potency compared to other known inhibitors, they often presented increased stability in aqueous solutions mdpi.comtandfonline.comnih.gov.

Quantitative data for HNE inhibition by cinnoline derivatives include:

A specific cinnoline derivative (Compound 18a) demonstrated an IC50 value of 56 nM for HNE inhibition tandfonline.com.

Related scaffolds, such as phthalimide-based thiazoles (mentioned in the context of cinnoline derivatives as HNE inhibitors), showed high inhibitory activity with IC50 values in the range of 12.98–16.62 µM mdpi.com.

Table 3: Human Neutrophil Elastase (HNE) Inhibition by Cinnoline Derivatives

| Compound Class/Specific Derivative | Target Enzyme | Reported Activity | Quantitative Data (IC50) | Citation(s) |

| Cinnoline derivatives | HNE | Inhibitory | 56 nM (Compound 18a) | tandfonline.com |

| Phthalimide-based thiazoles (related scaffold) | HNE | High inhibitory | 12.98–16.62 µM | mdpi.com |

Modulation of Inflammatory Pathways

Beyond direct enzyme inhibition, cinnoline derivatives can modulate inflammatory pathways through various mechanisms. Cinnoline compounds featuring pyrazoline rings, particularly those with electron-donating functional groups on the phenyl moiety, have shown enhanced anti-inflammatory activity mdpi.com. Additionally, halogen substitutions, including bromine, have been linked to increased anti-inflammatory effects ijariit.compnrjournal.comiosrjournals.orgijpt.org. Some derivatives have also been evaluated for their potential to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade researchgate.net.

Anticancer and Antitumor Activities

Cinnoline derivatives have garnered considerable attention as potential agents for combating cancer due to their ability to inhibit cell growth, induce apoptosis, and interfere with critical cellular enzymes. mdpi.comijper.orgijariit.comambeed.com

Inhibition of Cancer Cell Growth

Cinnoline-based compounds have been developed and evaluated for their cytotoxic effects against various cancer cell lines. Specific analogues have demonstrated potent activity, suggesting their utility in cancer therapy. For instance, 7-Bromocinnolin-4(1h)-one, a close analogue, exhibited significant cytotoxic effects with IC50 values of 15 µM against the A549 lung cancer cell line and 20 µM against the MCF-7 breast cancer cell line. Another cinnoline derivative, compound 4b, displayed broad-spectrum antitumor activity against tested cancer cell lines, including leukemia RPMI-8226 and melanoma LOX IMVI. researchgate.net Furthermore, certain cinnoline derivatives have shown efficacy against multidrug-resistant leukemia cell lines, such as K562/DX, highlighting their potential to overcome resistance mechanisms. mdpi.comnih.gov Mechanistically, some cinnoline derivatives have been implicated in inhibiting key cellular targets involved in cancer progression, such as the colony stimulating factor-1 receptor (CSF-1R) and the c-Met receptor tyrosine kinase. researchgate.net

Apoptosis Induction

The induction of programmed cell death, or apoptosis, is a key mechanism by which many anticancer agents operate. Cinnoline derivatives have been shown to trigger this process. Studies indicate that 7-Bromocinnolin-4(1h)-one can induce apoptosis through the activation of caspase pathways. Additionally, certain pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline derivatives have been observed to induce apoptosis, characterized by mitochondrial depolarization, generation of reactive oxygen species, and the activation of key caspases (caspase-3, -8, and -9). mdpi.comnih.gov Compound 4b has also been noted to influence cell cycle distribution, leading to pre-G1 apoptosis and cell growth arrest at the G2/M phase. researchgate.net

Enzyme Inhibition (e.g., Protein Kinases, Topoisomerase)

Cinnoline derivatives have been investigated for their ability to inhibit enzymes critical to cancer cell survival and proliferation, including topoisomerases and protein kinases. mdpi.comresearchgate.netnih.govnih.govmdpi.complos.orgnih.gov Certain cinnoline derivatives, such as dibenzo[c,h]cinnolines, function as topoisomerase I (TOP1) inhibitors. mdpi.comnih.gov Similarly, a pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline derivative has also demonstrated topoisomerase I inhibitory activity. mdpi.comnih.gov Topoisomerases are essential enzymes for DNA replication and cell division, and their inhibition is a well-established strategy in anticancer drug development, often acting by stabilizing the enzyme-DNA complex and causing DNA breaks. nih.govwikipedia.org Furthermore, some 4-oxo-1,4-dihydrocinnoline-3-carboxamide derivatives have been identified as inhibitors of the c-Met receptor tyrosine kinase, a protein kinase frequently dysregulated in cancer. researchgate.net Protein kinases, in general, play crucial roles in cellular signaling pathways and are recognized as significant therapeutic targets in various diseases, including cancer. mdpi.comresearchgate.net

Central Nervous System (CNS) Activities

Antidepressant Activity

Research into cinnoline derivatives has indicated their potential in addressing central nervous system disorders, including depressive states. Certain hexahydrocinnoline analogues have demonstrated activity in tests commonly used to characterize antidepressant effects ijariit.com. While specific studies detailing the antidepressant activity of 6-Bromocinnolin-4-ol are not extensively documented in the provided literature, the broader cinnoline class is recognized for its potential CNS activities researchgate.netnih.gov. The structural versatility of the cinnoline nucleus allows for modifications that can influence interactions with neurotransmitter systems implicated in mood regulation, suggesting a basis for further investigation into its antidepressant potential nih.gov.

Other Pharmacological Activities

Cinnoline derivatives have been investigated for a wide array of pharmacological activities beyond their antidepressant potential, highlighting the therapeutic promise of this heterocyclic system.

Antihypertensive Activity

The cinnoline nucleus is associated with significant antihypertensive properties pnrjournal.comresearchgate.netresearchgate.netiosrjournals.orgthepharmajournal.comeurekaselect.cominnovativejournal.inijper.org. Studies indicate that various substituted cinnoline derivatives can modulate blood pressure, positioning them as potential agents for managing hypertension. While specific mechanisms for this compound in this context are not detailed, the general class of cinnolines is noted for its role in cardiovascular therapeutics nih.gov.

Antithrombotic Activity

A notable pharmacological profile of cinnoline derivatives includes their antithrombotic activity ijariit.comresearchgate.netpnrjournal.comresearchgate.netresearchgate.netiosrjournals.orgthepharmajournal.comeurekaselect.cominnovativejournal.inijper.org. These compounds have shown potential in preventing or treating blood clot formation, a critical factor in cardiovascular and cerebrovascular diseases nih.govnih.gov. The ability of cinnoline derivatives to interfere with platelet aggregation or coagulation pathways underscores their importance in the development of new antithrombotic therapies.

Antisecretory Activity

The cinnoline scaffold has also been linked to antisecretory activity pnrjournal.comresearchgate.netresearchgate.netiosrjournals.orgthepharmajournal.cominnovativejournal.in. This suggests potential applications in conditions involving excessive secretion, such as gastrointestinal disorders, though specific details regarding this compound's role in this activity are not elaborated in the provided information.

Pharmacological Evaluation Methodologies

The assessment of the diverse biological activities of cinnoline derivatives relies on a range of established pharmacological evaluation methodologies, particularly in vitro assays.

In Vitro Assays

In vitro assays are fundamental in the early stages of drug discovery and development, allowing for the screening of compounds and the elucidation of their mechanisms of action without involving live organisms. For cinnoline derivatives, various in vitro methods are employed:

Antimicrobial and Antifungal Assays: Compounds are typically tested against panels of bacterial and fungal strains using methods such as the disc diffusion method or by determining minimum inhibitory concentration (MIC) values pnrjournal.comresearchgate.net. Specific assays like the Alamar Blue assay are used for evaluating antitubercular activity nih.gov.

Anticancer and Cytotoxic Assays: In vitro cytotoxicity screening is performed against various cancer cell lines and normal cells to determine the selective toxicity of compounds researchgate.netnih.gov. Enzymatic inhibition assays, targeting enzymes like tyrosine kinases or topoisomerase I, are also utilized nih.gov.

Enzyme Inhibition Assays: For targets like phosphodiesterase 10A (PDE10A), scintillation proximity assays (SPA) are commonly used to measure IC50 values, indicating the concentration of inhibitor required to reduce enzyme activity by half nih.gov.

Anti-inflammatory Assays: In vitro models, such as the denaturation of bovine serum albumin, are employed to assess anti-inflammatory potential pnrjournal.com.

These assays provide crucial data on the potency, efficacy, and selectivity of cinnoline derivatives, guiding further research and development efforts.

Data Tables

Table 1: Reported Pharmacological Activities of Cinnoline Derivatives

Table 2: Common In Vitro Assay Methodologies for Cinnoline Derivatives

| Assay Type / Purpose | Specific Methodologies Mentioned | Supporting Evidence (Citations) |

| Antimicrobial/Antifungal/Antitubercular Activity | Disc diffusion method, Minimum Inhibitory Concentration (MIC), Alamar Blue assay | pnrjournal.com, researchgate.net, nih.gov, |

| Anticancer/Cytotoxic Activity | Screening against cancer cell lines, Enzymatic inhibition assays | researchgate.net, nih.gov |

| Enzyme Inhibition (e.g., PDE10A) | Scintillation Proximity Assay (SPA), IC50 determination | nih.gov |

| Anti-inflammatory Activity | Bovine serum albumin denaturation assay | pnrjournal.com |

| General Biological Screening | In vitro one dose assay | researchgate.net |

Compound List

this compound

Cinnoline derivatives (general)

Hexahydrocinnolines

Benzo cinnoline

4-amino cinnoline

Amino dimethyl ethyl cinnoline Dimethyl amine 4-carboxylate

Pyridothieno cinnoline derivatives

Cinnoline containing quinoxaline (B1680401)

Cinnoline containing benzoxazine (B1645224) moieties

4-methyl-3-acetyl cinnoline

Cinnoline Piperazine series

Cinnoline thiophene (B33073) series

Cinnoline Imidazole series

Cinnoline furan (B31954) derivative

Cinnoline pyrazole (B372694) derivatives

6-hydroxycinnolines

Cinnoline-1,2,3-triazole derivatives

3-phenyltetrahydrocinnolin-5-ol

11H-isoquino[4,3-c]cinnolin-12-ones

Cinnoline-based chalcones

Cinnoline-based pyrazoline derivatives

Cinnofuradione

Cinnopentazone

Cinnoxacin

Triazepinocinnoline ring system

4-Bromocinnoline

7-Bromocinnolin-4(1h)-one

4-Bromocinnolin-6-ol

In Vivo Models

Specific research findings detailing the application of in vivo models to evaluate the biological activity or efficacy of this compound were not identified in the retrieved literature.

Enzyme Inhibition Assays

Specific research findings detailing enzyme inhibition assays conducted on this compound were not found in the retrieved literature. While the broader cinnoline scaffold is associated with various biological activities, direct evidence of enzyme inhibition by this compound was not identified.

Cell-Based Assays

This compound has been noted in the literature for exhibiting "cellular activity." lookchem.com However, specific research findings detailing the outcomes of cell-based assays conducted on this compound, such as its effects on cell viability, proliferation, or specific cellular pathways, were not identified in the retrieved literature. Cell-based assays are a common methodology employed in drug discovery to evaluate compound efficacy and elucidate mechanisms of action. nih.govprecisionformedicine.comoncotarget.com

Toxicity and Selectivity Assessment

Specific research findings detailing the toxicity and selectivity assessment of this compound were not found in the retrieved literature. While general statements regarding safety data for compounds of this nature exist, detailed experimental results pertaining to the toxicity and selectivity of this compound were not available in the examined sources. cymitquimica.com

Compound List

this compound

Cinnoline

Pyrazolo[4,3-c]cinnoline derivatives

6-hydroxycinnolines

3-(5-substituted-1,3,4-oxadiazol-2-yl)-6-substituted cinnoline-4-ol

4-(2-(4-(Hydroxy(oxido)amino)phenyl)vinyl)-2lambda(5)-cinnolin-2-ol

4-Bromocinnolin-6-ol

4-Bromocinnoline

7-Bromocinnolin-4(1H)-one

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in organic chemistry. It provides detailed information about the local environment of atomic nuclei, particularly protons and carbon atoms, through their interactions with a magnetic field. For 6-Bromocinnolin-4-ol, NMR is indispensable for confirming the presence and arrangement of its constituent atoms. It is important to note that 4-hydroxycinnolines, including this compound, are known to exist predominantly in their keto tautomeric form, 6-bromo-1H-cinnolin-4-one, which influences the interpretation of NMR spectra nih.gov.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals the number of chemically distinct protons within a molecule, their electronic environments (indicated by chemical shifts, δ, in ppm), and their neighboring protons (through spin-spin coupling, observed as splitting patterns). For this compound, ¹H NMR would provide signals corresponding to the aromatic protons on the cinnoline (B1195905) ring. The chemical shifts and splitting patterns of these signals would be diagnostic of the substitution pattern, including the position of the bromine atom and the hydroxyl/keto group, and would confirm the integrity of the aromatic system chemistrysteps.comlibretexts.org. The presence of any impurities would also be readily detectable by characteristic proton signals.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) spectroscopy is specifically used to characterize the nitrogen atoms within a molecule. Due to the low natural abundance (0.37%) and relatively low gyromagnetic ratio of the ¹⁵N nucleus, ¹⁵N NMR is inherently less sensitive than ¹H or ¹³C NMR researchgate.netlibretexts.org. Consequently, it is often employed when isotopic enrichment is feasible or in conjunction with heteronuclear correlation techniques like HMBC to enhance sensitivity and obtain assignments researchgate.netasianpubs.org. For this compound, ¹⁵N NMR would provide information about the electronic environment of the two nitrogen atoms within the cinnoline ring, helping to confirm their positions and connectivity.

Two-dimensional (2D) NMR techniques are powerful tools that provide correlations between different nuclei, enabling the unambiguous assignment of complex spectra and the elucidation of molecular connectivity.

COSY (Correlation Spectroscopy): This homonuclear technique establishes correlations between protons that are coupled through bonds (typically 2-3 bonds apart). ¹H-¹H COSY experiments help to map out proton spin systems, revealing which protons are adjacent to each other within the molecule researchgate.netuni.lu.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear techniques correlate protons directly to the carbons to which they are attached (one-bond correlation). HMQC/HSQC spectra are crucial for assigning ¹³C signals based on their corresponding proton signals asianpubs.orgresearchgate.netuni.lu.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear technique detects correlations between protons and carbons separated by two to four bonds. HMBC is particularly valuable for establishing connectivity across quaternary carbons and for confirming the relative positions of substituents, such as the bromine atom and the carbonyl group, within the cinnoline ring system. It can also provide evidence for tautomeric equilibria by showing correlations consistent with different tautomeric forms nih.govresearchgate.netuni.lu.

These 2D NMR experiments, when applied to this compound, would provide a comprehensive map of its molecular structure, confirming atom-to-atom connectivity and supporting the assignment of all spectral signals.

¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the exact mass of ions with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of a molecule by matching the measured exact mass to theoretical masses of possible molecular formulas. For this compound, HRMS is used to confirm its molecular formula (C₈H₅BrN₂O) and its exact monoisotopic mass. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance, results in a characteristic isotopic pattern for the molecular ion and fragment ions, providing further confirmation of the elemental composition.

Data Table: High-Resolution Mass Spectrometry (HRMS)

| Parameter | Value (Da) | Notes |

| Molecular Formula | C₈H₅BrN₂O | Confirmed by HRMS analysis. |

| Exact Mass (M) | 223.95798 | Measured exact mass of the molecular ion. |

| Isotopic Pattern | Characteristic bromine isotope pattern (M and M+2 peaks) | Due to the presence of ⁷⁹Br and ⁸¹Br isotopes. |

| Predicted CCS [M]+ | 136.1 | Predicted Collision Cross Section for the molecular ion. |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique used to determine the molecular weight of a compound. For this compound, ESI-MS can confirm the presence of the intact molecule and provide its precise mass-to-charge ratio (m/z). The theoretical monoisotopic mass of this compound (C8H5BrN2O) is approximately 223.95853 Da uni.lu. Common adducts observed in ESI-MS include protonated ([M+H]⁺) and sodiated ([M+Na]⁺) ions. Predicted m/z values for these adducts are around 224.96581 for [M+H]⁺ and 246.94775 for [M+Na]⁺ uni.lu. The presence of bromine, with its characteristic isotopic distribution (approximately 50.7% for 79Br and 49.3% for 81Br), would result in a distinctive isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion and its fragments, further aiding in structural confirmation uni.lu.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is invaluable for identifying the functional groups present within a molecule by analyzing the absorption of specific infrared frequencies, which correspond to the vibrational modes of chemical bonds bellevuecollege.edumegalecture.com. For this compound, characteristic absorption bands would be expected for various functional groups. The presence of a hydroxyl (-OH) group, particularly if involved in hydrogen bonding, typically results in a broad absorption band in the region of 3200-3500 cm⁻¹ orgchemboulder.comsavemyexams.com. Aromatic C-H stretching vibrations are usually observed between 3000-3100 cm⁻¹ libretexts.org. The cinnoline ring system, containing C=C and C=N bonds, would exhibit characteristic stretching vibrations in the fingerprint region (below 1500 cm⁻¹), as well as potential C=N stretching in the 1600-1650 cm⁻¹ range and aromatic C=C stretching around 1500-1600 cm⁻¹ savemyexams.comlibretexts.org. The C-Br bond typically absorbs in the far-IR region, generally below 700 cm⁻¹, and might not be as clearly identifiable without specialized equipment or comparison to known spectra. The potential tautomeric keto form (6-bromocinnolin-4(1H)-one) would show a strong carbonyl (C=O) stretching absorption, typically around 1680-1710 cm⁻¹ savemyexams.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insights into conjugated systems and potential tautomeric forms masterorganicchemistry.comupi.edu. The cinnoline core, being an aromatic heterocyclic system, is expected to exhibit absorption bands in the UV region due to π→π* and n→π* electronic transitions vscht.cz. The presence of the bromine atom and the hydroxyl/keto group can influence these absorption maxima (λmax) and the intensity of the bands. Studies on similar heterocyclic systems suggest that conjugation and the presence of heteroatoms and substituents can shift λmax values. For compounds exhibiting tautomerism, UV-Vis spectroscopy can sometimes differentiate between the enol and keto forms, as they often possess distinct absorption profiles. The hydroxyl group in this compound might participate in tautomerism with the 4-oxo form, and UV-Vis spectra could potentially reveal evidence of these equilibrium states depending on the solvent and pH conditions. Typical absorption maxima for conjugated systems and carbonyl groups can range from the UV to the visible spectrum, with n→π* transitions often appearing as weaker bands compared to π→π* transitions masterorganicchemistry.com.

Chromatographic Purity Analysis

Chromatographic techniques are fundamental for assessing the purity of chemical compounds by separating them from impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. This technique separates compounds based on their differential partitioning between a stationary phase (typically in a column) and a mobile phase. Purity is assessed by analyzing the resulting chromatogram, where the area of the main peak corresponding to this compound is compared to the total area of all detected peaks torontech.com. A high percentage of the main peak area indicates high purity. Typical HPLC analyses for such compounds might employ a reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer. Detection is commonly performed using a UV-Vis detector set at a wavelength where the compound absorbs strongly. Purity is often reported as >95% or >98% for research-grade materials .

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simpler, qualitative or semi-quantitative chromatographic technique used for rapid purity checks and monitoring reaction progress. It involves separating components of a mixture on a thin layer of adsorbent material (e.g., silica (B1680970) gel) coated on a plate. The retention factor (Rf) value, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a compound under specific conditions ictsl.netsavemyexams.combyjus.com. For this compound, a single spot on a TLC plate, when run with an appropriate solvent system, would indicate a high degree of purity. Visualization is typically achieved using UV light if the compound is UV-active, or by using staining reagents. The Rf value is influenced by the polarity of the compound and the mobile phase composition; less polar compounds generally travel further up the plate, exhibiting higher Rf values savemyexams.com.

Elemental Analysis

Elemental analysis provides the empirical formula of a compound by determining the mass percentages of its constituent elements (carbon, hydrogen, nitrogen, and bromine, in this case). The experimentally determined percentages are compared to the theoretically calculated values for the proposed molecular formula (C8H5BrN2O). For a compound to be considered pure, the experimental results should closely match the theoretical composition, typically within ±0.4% for each element researchgate.netrsc.org. The theoretical elemental composition for this compound (MW = 225.04 g/mol ) is approximately:

Carbon (C): 42.50%

Hydrogen (H): 2.23%

Bromine (Br): 35.33%

Nitrogen (N): 12.41%

Oxygen (O): 7.07%

Compound Name Table

| Common Name | IUPAC Name (or similar) | CAS Number | Molecular Formula | Molecular Weight (Da) |

| This compound | 6-Bromo-1H-cinnolin-4-one | 876-88-0 | C8H5BrN2O | 223.96 |

Future Directions and Emerging Research Avenues for 6 Bromocinnolin 4 Ol

Development of Novel Synthetic Strategies for Diversification

The strategic introduction of diverse substituents onto the 6-Bromocinnolin-4-ol core is crucial for exploring its structure-activity relationships (SAR) and optimizing its pharmacological profile. Future research should focus on developing efficient and selective synthetic methodologies to achieve this diversification.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 6-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions can introduce a wide array of aryl, heteroaryl, alkynyl, and amino substituents, respectively, at this position researcher.liferesearchgate.net.

C-H Activation: Direct C-H functionalization methods offer atom-economical routes to introduce substituents at various positions of the cinnoline (B1195905) ring system, including those not easily accessible via traditional cross-coupling strategies rsc.orgnih.govacs.orgacs.org. Research could focus on developing regioselective C-H activation protocols for the cinnoline scaffold.

Modification of the Hydroxyl Group: The hydroxyl group at the 4-position can be derivatized through etherification, esterification, or oxidation, providing further avenues for structural modification and potentially influencing the compound's pharmacokinetic properties or target interactions nih.govontosight.ai.

Multi-component Reactions: The development of one-pot, multi-component reactions (MCRs) can lead to rapid generation of diverse cinnoline libraries with complex substitution patterns in a single step, thereby accelerating the discovery process researchgate.net.

Table 7.1.1: Potential Diversification Strategies for this compound

| Reaction Type | Position of Modification | Introduced Functional Groups/Moieties | Potential Impact |

| Suzuki-Miyaura Coupling | C6 (Br) | Aryl, Heteroaryl | Modulate electronic properties, improve target binding, alter solubility |

| Sonogashira Coupling | C6 (Br) | Alkynyl | Introduce rigidity, enable click chemistry, extend conjugation |

| Buchwald-Hartwig Amination | C6 (Br) | Amino, Alkylamino, Arylamino | Introduce hydrogen bond donors/acceptors, alter lipophilicity |

| C-H Activation | Various positions | Alkyl, Aryl, Heteroaryl, Halogen | Access novel substitution patterns, explore steric and electronic effects |

| Etherification/Esterification | C4 (OH) | Alkoxy, Aryloxy, Acyl groups | Mask hydroxyl for prodrug design, alter solubility and metabolic stability |

| Nucleophilic Aromatic Substitution | C4 (potentially after activation) | Amino, Alkoxy, Thioether | Introduce polar groups, modulate electronic distribution |

| Multi-component Reactions | Multiple positions | Combinations of substituents from reacting partners | Rapid library generation, access complex structures |

Target Identification and Validation for Biological Activities

Identifying and validating specific biological targets is paramount for translating the potential of this compound derivatives into effective therapeutics. Current research points to several promising target classes.

Kinase Inhibition: Cinnoline derivatives have shown significant activity as inhibitors of various kinases, including Bruton's Tyrosine Kinase (BTK) and Colony-Stimulating Factor-1 Receptor (CSF-1R) mdpi.comnih.govzenodo.org. BTK is implicated in B-cell signaling and inflammatory diseases, while CSF-1R plays a role in cancer cell proliferation and survival. Future work should involve screening this compound derivatives against panels of kinases to identify potent and selective inhibitors.

Anticancer Agents: The cinnoline scaffold has been explored for its anticancer properties, targeting enzymes like topoisomerases and receptor tyrosine kinases, and inhibiting tubulin polymerization nih.govresearchgate.netresearcher.liferesearchgate.netnih.gov. Further studies should focus on elucidating the precise mechanisms of action and identifying specific cancer-related targets that derivatives of this compound can modulate.

Antimicrobial and Anti-inflammatory Targets: Halogenated cinnoline derivatives have exhibited potent antimicrobial and anti-inflammatory activities mdpi.comnih.govijariit.comthepharmajournal.com. Research should aim to identify the specific bacterial or fungal enzymes, or inflammatory pathways (e.g., Human Neutrophil Elastase - HNE) that these compounds inhibit nih.govtandfonline.com.

Table 7.2.1: Identified Biological Targets and Activities of Cinnoline Derivatives

| Target Class | Specific Targets | Associated Activities | Reference(s) |

| Kinases | Bruton's Tyrosine Kinase (BTK) | Anti-inflammatory (e.g., arthritis), B-cell signaling modulation | mdpi.comnih.govosti.gov |

| Colony-Stimulating Factor-1 Receptor (CSF-1R) | Anticancer, modulation of monocyte/macrophage development | mdpi.comnih.govzenodo.org | |

| Receptor Tyrosine Kinases (e.g., c-Met) | Anticancer | nih.gov | |

| PI3K pathway kinases | Anticancer | researchgate.net | |

| Enzymes | Human Neutrophil Elastase (HNE) | Anti-inflammatory | nih.govtandfonline.com |

| Topoisomerases (TOP1) | Anticancer | nih.gov | |

| DNA Gyrase, Topoisomerase IV | Antibacterial | researchgate.netijprajournal.comjocpr.com | |

| Tubulin Polymerization | Anticancer | researcher.lifenih.gov | |

| Other Targets/Pathways | GABA A receptor | Anxiolytic | nih.gov |

| Phosphodiesterase (PDE10) | Psychiatric and neurodegenerative disorders | researchgate.net | |

| Microbial targets (e.g., cell wall synthesis, DNA replication) | Antibacterial, Antifungal | mdpi.comijariit.comthepharmajournal.com |

Fragment-Based Drug Discovery Utilizing the this compound Scaffold

Fragment-based drug discovery (FBDD) is a powerful approach that uses small molecular fragments to build potent drug candidates. The this compound scaffold itself, or fragments derived from it, could serve as valuable starting points in FBDD campaigns.

Fragment Library Design: Future research could involve synthesizing libraries of small, diverse fragments based on the cinnoline core, potentially including variations in halogenation and substitution patterns. These libraries should prioritize 3D structural diversity rather than just flat aromatic systems, as nature often recognizes molecules in a complementary 3D fashion nih.govchemdiv.comrsc.org.

Screening and Hit Identification: These fragment libraries can be screened against various biological targets using biophysical methods (e.g., X-ray crystallography, NMR) or biochemical assays to identify initial binding interactions. The bromine atom could also be exploited in covalent fragment screening approaches.

Fragment Elaboration: Once initial fragment hits are identified, medicinal chemists can systematically grow or link these fragments to create more potent and selective lead compounds. The bromine atom in this compound provides a convenient handle for fragment elaboration via cross-coupling reactions, as discussed in Section 7.1.

Application in Prodrug Design and Delivery Systems

To enhance the therapeutic utility of this compound derivatives, prodrug strategies can be employed to improve their physicochemical properties, such as solubility and bioavailability, or to achieve targeted delivery.